molecular formula C7H13N3 B1327160 [2-(1H-pyrazol-1-yl)butyl]amine CAS No. 1173099-46-1

[2-(1H-pyrazol-1-yl)butyl]amine

Cat. No. B1327160
CAS RN: 1173099-46-1
M. Wt: 139.2 g/mol
InChI Key: ZWOBJXUYGIUPGC-UHFFFAOYSA-N
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Description

“[2-(1H-pyrazol-1-yl)butyl]amine” is a chemical compound with the CAS Number: 1173099-46-1 and a linear formula of C7H13N3 . It has a molecular weight of 139.2 .


Synthesis Analysis

There are several methods for synthesizing compounds similar to “[2-(1H-pyrazol-1-yl)butyl]amine”. For instance, a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .


Molecular Structure Analysis

The molecular structure of “[2-(1H-pyrazol-1-yl)butyl]amine” can be represented by the InChI Code: 1S/C7H13N3/c1-2-7(6-8)10-5-3-4-9-10/h3-5,7H,2,6,8H2,1H3 . This indicates that the compound contains seven carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms.

It has a molecular weight of 139.2 .

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a class of compounds with a wide range of pharmacological activities, including antimicrobial, antitubercular, anticancer, and antihypertensive properties . The pyrazole moiety, such as in “[2-(1H-pyrazol-1-yl)butyl]amine”, can be utilized in the synthesis of benzimidazole derivatives. These derivatives are synthesized through the reaction of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane, leading to compounds with potential medicinal applications .

Development of Antileishmanial and Antimalarial Agents

Pyrazole derivatives have been studied for their antileishmanial and antimalarial properties. Molecular simulation studies have shown that certain pyrazole compounds exhibit potent in vitro activity against Leishmania major promastigote forms, which are responsible for leishmaniasis . The compound “[2-(1H-pyrazol-1-yl)butyl]amine” could serve as a scaffold for developing new antileishmanial and antimalarial agents.

C–H Functionalization in Organic Synthesis

The C–H bond functionalization is a valuable transformation in organic synthesis. “[2-(1H-pyrazol-1-yl)butyl]amine” can be involved in Rh(III)-catalyzed C–H bond functionalization with internal alkynes. This process allows for the divergent synthesis of either C–H alkenylation products or indazole products, which are important in the development of pharmaceuticals and agrochemicals .

Pyrazole Scaffolds in Drug Discovery

The pyrazole ring is a common scaffold in drug discovery due to its presence in many bioactive molecules. “[2-(1H-pyrazol-1-yl)butyl]amine” can be used to synthesize various pyrazole derivatives that serve as key intermediates in the creation of new drugs. These compounds have applications in medicinal chemistry, agrochemistry, and coordination chemistry .

Synthesis of Azapentalenes

Azapentalenes are a class of nitrogen-containing heterocycles with potential applications in materials science and pharmaceutical chemistry. The amine group in “[2-(1H-pyrazol-1-yl)butyl]amine” can participate in ring closure reactions to form azapentalenes through the displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .

Coordination Chemistry and Organometallic Applications

Pyrazole derivatives, including “[2-(1H-pyrazol-1-yl)butyl]amine”, are known to coordinate with metal ions, forming complexes with diverse structural and electronic properties. These complexes have applications in catalysis, molecular recognition, and as building blocks for metal-organic frameworks (MOFs) .

Safety and Hazards

The safety information for “[2-(1H-pyrazol-1-yl)butyl]amine” indicates that it should be stored in a refrigerated environment . The compound has associated hazard statements including H302, H315, H318, and H335 .

Future Directions

The future directions for “[2-(1H-pyrazol-1-yl)butyl]amine” and similar compounds could involve further exploration of their synthesis methods and potential biological activities. Given the broad range of activities exhibited by similar compounds, there may be potential for the development of novel drugs .

properties

IUPAC Name

2-pyrazol-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-7(6-8)10-5-3-4-9-10/h3-5,7H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOBJXUYGIUPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302918
Record name β-Ethyl-1H-pyrazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1H-pyrazol-1-yl)butyl]amine

CAS RN

1173099-46-1
Record name β-Ethyl-1H-pyrazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173099-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Ethyl-1H-pyrazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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